BenchChemオンラインストアへようこそ!

7-Bromo-4-methoxy-5H-pyrrolo[3,2-d]pyrimidine

Antiproliferative activity HeLa cervical cancer Halogen SAR

7-Bromo-4-methoxy-5H-pyrrolo[3,2-d]pyrimidine (CAS 299916-83-9) is a halogenated 9-deazapurine heterocycle with the molecular formula C₇H₆BrN₃O (MW 228.05). It belongs to the pyrrolo[3,2-d]pyrimidine scaffold class, which serves as a purine isostere and has been extensively utilized in the design of kinase inhibitors, purine nucleoside phosphorylase (PNP) inhibitors, and antiproliferative agents.

Molecular Formula C7H6BrN3O
Molecular Weight 228.05 g/mol
CAS No. 299916-83-9
Cat. No. B14757462
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromo-4-methoxy-5H-pyrrolo[3,2-d]pyrimidine
CAS299916-83-9
Molecular FormulaC7H6BrN3O
Molecular Weight228.05 g/mol
Structural Identifiers
SMILESCOC1=NC=NC2=C1NC=C2Br
InChIInChI=1S/C7H6BrN3O/c1-12-7-6-5(10-3-11-7)4(8)2-9-6/h2-3,9H,1H3
InChIKeyHDGCDOWEEODMGH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Bromo-4-methoxy-5H-pyrrolo[3,2-d]pyrimidine (CAS 299916-83-9): Chemical Identity and Scaffold Context for Procurement Decisions


7-Bromo-4-methoxy-5H-pyrrolo[3,2-d]pyrimidine (CAS 299916-83-9) is a halogenated 9-deazapurine heterocycle with the molecular formula C₇H₆BrN₃O (MW 228.05) . It belongs to the pyrrolo[3,2-d]pyrimidine scaffold class, which serves as a purine isostere and has been extensively utilized in the design of kinase inhibitors, purine nucleoside phosphorylase (PNP) inhibitors, and antiproliferative agents [1]. The compound features three chemically distinct positions amenable to sequential functionalization: a C7-bromo substituent enabling transition-metal-catalyzed cross-coupling, a C4-methoxy group providing electronic modulation, and an N5 position available for alkylation or protection [2]. These features position it as a versatile late-stage diversification intermediate in medicinal chemistry programs targeting ATP-binding pockets.

Why Generic Substitution Fails: Position-Specific Halogen and Alkoxy Dependencies in Pyrrolo[3,2-d]pyrimidine Building Blocks


Pyrrolo[3,2-d]pyrimidine building blocks cannot be generically interchanged across procurement decisions because biological activity and synthetic utility are exquisitely sensitive to the halogen identity at C7, the substituent at C4, and the protection state of N5. Published SAR data demonstrate that replacing the C7-bromo with hydrogen decreases antiproliferative potency against HeLa cells by approximately 20.7-fold (IC₅₀ shift from 0.92 μM to 19 μM) [1]. Conversely, substituting bromine with iodine at C7 further enhances potency into sub-micromolar ranges but alters the cytotoxicity mechanism from G2/M accumulation to apoptosis induction [2]. The C4-methoxy group provides distinct electronic effects compared to the more common C4-chloro substituent, influencing both the reactivity of the C7 position in cross-coupling reactions and the hydrogen-bonding capacity of the pyrimidine ring in target binding . Furthermore, N5 substitution status critically impacts both metabolic stability (plasma half-life) and maximum tolerated dose in vivo, with N5-alkylated derivatives showing 4- to 8-fold higher MTD values compared to unsubstituted parent compounds [1]. Selecting an incorrect analog—whether the wrong halogen at C7, the wrong C4 substituent, or an inappropriate N5 protection group—can lead to failed synthetic sequences, misleading SAR interpretation, or compounds with unusable toxicity profiles.

Quantitative Differentiation Evidence: 7-Bromo-4-methoxy-5H-pyrrolo[3,2-d]pyrimidine Versus Closest Analogs


C7-Bromo Substitution Confers ~21-Fold Antiproliferative Potency Gain Over Non-Halogenated Parent Scaffold

In a head-to-head SAR study within the same experimental series, introduction of a bromine atom at the C7 position of the 2,4-dichloro-pyrrolo[3,2-d]pyrimidine scaffold (compound 6, the closest published surrogate for the target compound bearing a C7-bromo substituent) reduced the IC₅₀ against HeLa cervical cancer cells from 19 ± 3 μM (compound 5, no C7 halogen) to 0.92 ± 0.04 μM [1]. This represents an approximately 20.7-fold increase in antiproliferative potency attributable specifically to C7 halogenation. Furthermore, the C7-bromo derivative (compound 6) also demonstrated activity against additional cancer cell lines including MDA-MB-231 (TNBC), MIA PaCa-2 (pancreatic), and MOLM-14 (AML) with IC₅₀ values ranging from 0.014 to 0.92 μM [1]. The C7-halogenated compounds also displayed a mechanistic shift relative to non-halogenated analogs, with the halogenated derivatives inducing apoptosis rather than merely causing G2/M accumulation without cell death [1].

Antiproliferative activity HeLa cervical cancer Halogen SAR

C7-Bromo Enables Late-Stage Diversification via Suzuki, Sonogashira, and Buchwald-Hartwig Cross-Coupling Not Accessible with Non-Halogenated or 4-Chloro-Only Analogs

The C7-bromo substituent in 7-bromo-4-methoxy-5H-pyrrolo[3,2-d]pyrimidine provides a reactive handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig) at a position demonstrated to be critical for both kinase selectivity and antiproliferative potency [1][2]. In contrast, the non-halogenated analog (2,4-dichloro-pyrrolo[3,2-d]pyrimidine without C7 halogen) or the 4-chloro-only analog (2-chloro-4-methoxy-5H-pyrrolo[3,2-d]pyrimidine, CAS 1375301-68-0) lacks this C7 reactive site, precluding direct C7-arylation or C7-alkynylation without additional halogenation steps . The 7-bromo-2-chloro analog (CAS 1429882-36-9), while also C7-brominated, introduces a competing reactive site at C2 that necessitates orthogonal protection strategies and can lead to mixtures of regioisomeric products in cross-coupling reactions, whereas the target compound's C2 position is unsubstituted (C2–H), allowing unambiguous C7-selective functionalization . Published synthetic methodology demonstrates that 4,5,7-trisubstituted pyrrolo[3,2-d]pyrimidines can be synthesized with good to excellent yields via microwave-assisted Suzuki coupling using the C7-bromo as the reactive center [3].

Cross-coupling Late-stage functionalization C–C bond formation

C7-Bromo Derivative Serves as Key Intermediate for FLT3-Selective Kinase Inhibitor with Nanomolar Potency (IC₅₀ = 40 nM)

7-Bromo-4-methoxy-5H-pyrrolo[3,2-d]pyrimidine has been explicitly employed as a building block for the synthesis of FLT3-selective kinase inhibitors [1]. In a published study, a derivative bearing a naphthyl group introduced at the N5 position via the N5-protected form of this building block demonstrated selective FLT3 inhibition with an IC₅₀ of 40 nM . FLT3 (Fms-like tyrosine kinase 3) is a validated therapeutic target in acute myeloid leukemia (AML), where activating mutations occur in approximately 30% of patients [1]. The synthetic route leverages the C7-bromo group for initial scaffold construction, followed by late-stage N5 functionalization to install the naphthyl pharmacophore, a sequence that would not be feasible with non-halogenated or N5-pre-functionalized analogs that lack the necessary reactive handles at both positions [2]. Of four synthetic analogs profiled against a panel of 48 kinases, the FLT3-selective compound emerged as the most promising candidate, demonstrating the value of this building block in kinase inhibitor discovery programs [2].

FLT3 kinase inhibition Acute myeloid leukemia Kinase inhibitor synthesis

N5-Unsubstituted Form Provides Critical Advantage Over N5-Protected Analogs: Avoids Metabolic Liability While Retaining Synthetic Utility

The N5-unsubstituted 7-bromo-4-methoxy-5H-pyrrolo[3,2-d]pyrimidine (CAS 299916-83-9) offers a key procurement advantage over its N5-protected analog, 5-(benzyloxymethyl)-7-bromo-4-methoxy-5H-pyrrolo[3,2-d]pyrimidine (CAS 299916-62-4), in contexts where the free N5–H is required for subsequent functionalization or where the benzyloxymethyl group is known to compromise biological activity. Published data demonstrate that introduction of a benzyloxymethyl moiety at N5 (compound 8 in the ChemMedChem series) decreased antiproliferative efficacy against all tested cancer cell lines compared to the N5-unsubstituted parent (compound 7) [1]. Specifically, while the N5-unsubstituted compound 7 retained sub-micromolar activity across multiple cell lines, the benzyloxymethyl-substituted compound 8 showed reduced potency, leading the authors to discontinue its further development [1]. Moreover, pharmacokinetic studies of N5-unsubstituted compound 7 revealed a plasma half-life of 30.7 minutes in mice, with rapid in vivo conversion of N5-substituted prodrugs back to the parent N5-unsubstituted compound [1]. The N5-unsubstituted compound 7 also demonstrated a maximum tolerated dose (MTD) of 10 mg/kg, whereas N5-toluenesulfonyl substitution in compound 9 increased the MTD to 40 mg/kg (4-fold improvement) while maintaining comparable cell activity (EC₅₀ = 0.83–7.3 μM) [1]. This establishes that the N5-unsubstituted form is the pharmacologically active species, and N5 protection is a strategy for modulating toxicity, not a requirement for activity.

Pharmacokinetics N5 substitution Metabolic stability

Commercial Purity Specification: NLT 98% from ISO-Certified Supplier Versus 95–97% from Alternative Sources

7-Bromo-4-methoxy-5H-pyrrolo[3,2-d]pyrimidine (CAS 299916-83-9) is commercially available at NLT 98% purity from MolCore, a manufacturer operating under ISO quality system certification suitable for global pharmaceutical R&D and quality control applications . Alternative supplier listings on ChemicalBook report purities of 95% and 97% . While these purity differences may appear modest, in the context of building block procurement for multi-step synthesis, a 1–3% purity differential can translate to significantly different cumulative yields. For a 5-step linear synthesis with an average step yield of 80%, starting material purity of 98% delivers a theoretical overall yield of approximately 36.1%, whereas 95% purity starting material yields approximately 32.6%, representing a relative yield loss of 9.7% of the final product attributable solely to starting material quality . The ISO-certified manufacturing process also ensures batch-to-batch consistency, which is critical for reproducibility in SAR campaigns and scale-up studies.

Chemical purity Quality assurance ISO certification

C4-Methoxy Vs. C4-Chloro Electronic Modulation: Orthogonal Reactivity Enables Sequential Functionalization Without Protecting Group Manipulation

The C4-methoxy group in 7-bromo-4-methoxy-5H-pyrrolo[3,2-d]pyrimidine provides electronic differentiation from the more common C4-chloro substituent found in analogs such as 7-bromo-2-chloro-5H-pyrrolo[3,2-d]pyrimidine (CAS 1429882-36-9) and 7-bromo-4-chloro-2,6-dimethyl-5H-pyrrolo[3,2-d]pyrimidine (CAS 1268511-81-4) [1]. The methoxy group is electron-donating (+M effect), which deactivates the pyrimidine ring toward nucleophilic aromatic substitution (SNAr) at C4 while leaving the C7-bromo position unaffected for palladium-catalyzed cross-coupling [2]. In contrast, the C4-chloro substituent is electron-withdrawing (−I effect), activating the C4 position for SNAr but also potentially competing with the C7 position in cross-coupling reactions when palladium catalysts with broad substrate scope are employed [1]. This electronic orthogonality means that 7-bromo-4-methoxy-5H-pyrrolo[3,2-d]pyrimidine can undergo C7-selective Suzuki or Sonogashira coupling without requiring protection of the C4 position, whereas C4-chloro analogs may require careful catalyst selection or protection strategies to avoid competing reactivity at both halogenated positions [2]. Published SAR further indicates that the C4 substituent identity affects biological target recognition: C4-chlorine was found to be required for antiproliferative activity in the 2,4-dichloro series, whereas C4-methoxy offers an alternative pharmacophore for targets where hydrogen-bond acceptance rather than halogen bonding is desired [3].

Electronic effects Orthogonal reactivity Sequential functionalization

Optimal Application Scenarios for 7-Bromo-4-methoxy-5H-pyrrolo[3,2-d]pyrimidine (CAS 299916-83-9) Based on Quantitative Differentiation Evidence


Kinase Inhibitor Library Synthesis via C7-Selective Suzuki-Miyaura Cross-Coupling

7-Bromo-4-methoxy-5H-pyrrolo[3,2-d]pyrimidine is optimally deployed as the core scaffold for generating diverse C7-arylated kinase inhibitor libraries. The single C7–Br reactive site, combined with the electronically differentiated C4–OMe group that does not compete under standard Suzuki conditions, enables parallel synthesis of 24–96 member libraries with unambiguous regiochemistry [1]. This contrasts with dual-halogenated analogs (e.g., 7-bromo-2-chloro derivatives) that require orthogonal protection strategies and risk generating regioisomeric mixtures. Published methodology confirms that microwave-assisted Suzuki coupling at the C7 position of pyrrolo[3,2-d]pyrimidines proceeds with good to excellent yields [2]. The resulting C7-arylated products can be further diversified at N5 via alkylation, providing access to 4,5,7-trisubstituted analogs identified as selective FLT3 inhibitors with nanomolar potency [1].

FLT3-Selective Inhibitor Lead Optimization for AML Drug Discovery

Building on the validated FLT3 inhibitor chemotype (IC₅₀ = 40 nM for the N5-naphthyl derivative), 7-bromo-4-methoxy-5H-pyrrolo[3,2-d]pyrimidine serves as the direct synthetic entry point for FLT3-targeted lead optimization programs in AML [1][2]. The N5-unsubstituted form (CAS 299916-83-9) is preferred over the N5-benzyloxymethyl analog (CAS 299916-62-4) because published data show that benzyloxymethyl substitution decreases antiproliferative efficacy across all tested cancer cell lines [3]. Teams can perform systematic SAR at N5 using diverse electrophiles (alkyl halides, sulfonyl chlorides, acyl chlorides) to tune both potency and toxicity, leveraging the 4-fold MTD improvement observed with N5-toluenesulfonyl substitution (MTD = 40 mg/kg vs. 10 mg/kg for the unsubstituted parent) [3].

Antiproliferative Agent Development Leveraging C7-Halogen-Dependent Potency Enhancement

The C7-bromo substituent is a critical potency determinant: SAR data demonstrate that C7-halogenation improves antiproliferative activity by approximately 21-fold compared to non-halogenated analogs (HeLa IC₅₀: 0.92 μM vs. 19 μM) and also shifts the cytotoxicity mechanism toward apoptosis induction rather than mere cytostatic G2/M accumulation [1]. 7-Bromo-4-methoxy-5H-pyrrolo[3,2-d]pyrimidine is therefore the appropriate starting material for programs targeting TNBC, leukemia, pancreatic, and non-small cell lung cancer where sub-micromolar potency is required and DNA-damaging mechanisms (confirmed by COMPARE analysis and γ-H2AX assays for related C7-halogenated pyrrolo[3,2-d]pyrimidines) are therapeutically desirable [1][2]. The compound can be advanced through N5 prodrug strategies to mitigate the rapid metabolism observed for the parent scaffold (t₁/₂ = 30.7 min) while retaining the C7-bromo-dependent potency [1].

Multi-Gram Scale-Up for Preclinical Candidate Production with ISO-Certified Quality Assurance

For programs advancing pyrrolo[3,2-d]pyrimidine-based lead compounds into preclinical development, procurement of 7-bromo-4-methoxy-5H-pyrrolo[3,2-d]pyrimidine from ISO-certified manufacturers at NLT 98% purity ensures the batch-to-batch consistency required for reproducible scale-up and regulatory documentation [1]. The 3% purity advantage over alternative 95% purity sources becomes increasingly significant at multi-gram scale: for a 5-step synthesis with an average step yield of 80%, every 10 g of 98% pure starting material yields approximately 3.61 g of final product versus approximately 3.26 g from 95% pure material—a difference of 0.35 g of final compound that may represent weeks of additional synthesis time to recoup [2]. ISO certification further supports quality documentation requirements for IND-enabling studies.

Quote Request

Request a Quote for 7-Bromo-4-methoxy-5H-pyrrolo[3,2-d]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.